N-benzhydryl-3-methyl-2-nitrobenzamide
Description
N-Benzhydryl-3-methyl-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the amide nitrogen and a methyl substituent at the 3-position of the aromatic ring. Nitrobenzamides are commonly synthesized via amide coupling between nitro-substituted benzoyl chlorides and amines, followed by characterization via spectroscopic (NMR, IR) and crystallographic methods . The nitro group at the 2-position may influence electronic properties and reactivity, while the bulky benzhydryl group likely enhances steric hindrance, impacting binding interactions in catalytic or pharmacological contexts .
Properties
IUPAC Name |
N-benzhydryl-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-9-8-14-18(20(15)23(25)26)21(24)22-19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXGDKLLJPONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-3-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: The benzhydryl group is introduced via Friedel-Crafts alkylation, where the nitrated benzene derivative reacts with benzhydryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the intermediate product with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-methyl-2-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of N-benzhydryl-3-methyl-2-aminobenzamide.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of benzhydryl-3-methyl-2-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
N-benzhydryl-3-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzhydryl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Nitro Position: The 2-nitro group in N-benzhydryl-3-methyl-2-nitrobenzamide may confer distinct electronic effects compared to 4-nitro analogs (e.g., ).
- Amide Substituents: The benzhydryl group introduces significant steric bulk compared to smaller N-alkyl or aryl substituents (e.g., hydroxyalkyl in or chlorophenethyl in ). This may reduce solubility but enhance interactions with hydrophobic pockets in biological targets or catalytic systems .
- Synthetic Routes: Similar to and , the target compound is likely synthesized via Schotten-Baumann amidation using 3-methyl-2-nitrobenzoyl chloride and benzhydrylamine. Purification would require chromatography or crystallization due to steric hindrance impeding reaction rates .
Pharmacological and Catalytic Potential
- Catalytic Applications: The N,O-bidentate directing group in highlights the role of amide substituents in metal-catalyzed C–H activation. While the benzhydryl group in this compound lacks a coordinating hydroxyl, its steric profile may stabilize metal complexes or modulate substrate accessibility .
- Biological Activity: Nitrobenzamides in and benzimidazoles in are explored for antimicrobial or antiparasitic activity. The nitro group’s electron-withdrawing nature may enhance interactions with enzyme active sites, though cytotoxicity risks (common with nitroaromatics) require evaluation .
Structural and Crystallographic Insights
- Crystallography: Analogous compounds (e.g., ) exhibit planar amide linkages and intermolecular hydrogen bonding. The benzhydryl group in the target compound may disrupt packing efficiency, leading to lower melting points compared to smaller analogs like N-(2-nitrophenyl)benzamide ().
- Spectroscopic Data: The 2-nitro group would result in distinct IR stretches (~1520, ~1350 cm⁻¹ for asymmetric/symmetric NO₂) and deshielded NMR signals for adjacent protons .
Q & A
Q. What are the common synthetic routes for N-benzhydryl-3-methyl-2-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzhydryl amine with a nitro-substituted benzoyl chloride. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
- Nitro group stability : Ensure reactions are conducted under inert atmospheres (N₂/Ar) to prevent unintended reduction of the nitro group .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCI, DMAP, DCM, 0°C → RT, 12 h | 65–75 | ≥95% |
| Nitro group protection | Pd/C, H₂ (balloon), MeOH, 18 h | 80 | ≥98% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry (e.g., nitro group position) and confirms benzhydryl substitution .
- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can initial biological activity screenings be designed for this compound?
- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and measure IC₅₀ values .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Dynamic NMR : Detect rotational barriers in the benzhydryl group, which may cause signal splitting .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain crystallographic packing anomalies .
- DFT Calculations : Compare computed vs. experimental NMR shifts to identify conformational discrepancies .
Q. How do electronic effects of the nitro group influence structure-activity relationships (SAR)?
- Electron-withdrawing effects : The nitro group reduces electron density on the benzamide ring, altering binding to hydrophobic pockets in target proteins.
- Substitution patterns : Replace the nitro group with cyano or methanesulfonyl groups to modulate potency. SAR studies show nitro derivatives exhibit higher antimicrobial activity compared to methoxy analogs .
Table 2: Biological Activity vs. Substituents
| Substituent | Antimicrobial IC₅₀ (µM) | Cytotoxicity (HeLa, IC₅₀) |
|---|---|---|
| –NO₂ | 8.2 ± 0.3 | 12.4 ± 1.1 |
| –CN | 15.6 ± 0.9 | 18.9 ± 2.3 |
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers (e.g., nitro group’s meta-position) prone to nucleophilic attack .
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for reactions with thiols or amines .
Q. How can reaction conditions be optimized to suppress byproducts in large-scale synthesis?
- Temperature control : Lowering reaction temperatures (e.g., –10°C) minimizes hydrolysis of the nitro group .
- Solvent selection : Replace DMF with acetonitrile to reduce dimerization side reactions .
- Catalyst screening : Test Pd/C vs. Raney Ni for selective nitro reduction without affecting the benzhydryl moiety .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility data?
- Solvent polymorphism : Test solubility in DMSO, ethanol, and buffer solutions (pH 4–9) to identify pH-dependent aggregation .
- Hansen Solubility Parameters : Compare predicted (HSPiP software) vs. experimental values to refine solvent selection .
Q. What experimental controls validate conflicting cytotoxicity results across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
